molecular formula C6H2Al2O13 B8203409 Aluminum oxalate monohydrate CAS No. 6058-43-1

Aluminum oxalate monohydrate

Cat. No.: B8203409
CAS No.: 6058-43-1
M. Wt: 336.03 g/mol
InChI Key: LKOZOPCPLSFWSW-UHFFFAOYSA-H
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Description

Aluminum oxalate monohydrate is a coordination compound with the chemical formula ( \text{Al}_2(\text{C}_2\text{O}_4)_3 \cdot \text{H}_2\text{O} ). It consists of aluminum cations and oxalate anions, with one molecule of water per formula unit. This compound is known for its role in various chemical processes and applications, particularly in the field of materials science and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum oxalate monohydrate can be synthesized through a reaction between aluminum salts (such as aluminum chloride or aluminum nitrate) and oxalic acid. The reaction typically occurs in an aqueous medium, where the aluminum cations react with oxalate anions to form the desired compound. The reaction can be represented as follows: [ 2 \text{Al}^{3+} + 3 \text{C}_2\text{O}_4^{2-} + \text{H}_2\text{O} \rightarrow \text{Al}_2(\text{C}_2\text{O}_4)_3 \cdot \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by mixing aluminum sulfate with oxalic acid under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Aluminum oxalate monohydrate undergoes various chemical reactions, including:

  • Decomposition: Upon heating, it decomposes to form aluminum oxide, carbon dioxide, and water. [ \text{Al}_2(\text{C}_2\text{O}_4)_3 \cdot \text{H}_2\text{O} \rightarrow \text{Al}_2\text{O}_3 + 3 \text{CO}_2 + \text{H}_2\text{O} ]

  • Complexation: It can form complexes with other metal ions, leading to the formation of mixed-metal oxalates.

Common Reagents and Conditions:

    Oxidizing Agents: Reacts with oxidizing agents to form aluminum oxide and carbon dioxide.

    Reducing Agents: Can be reduced to form aluminum metal under specific conditions.

Major Products Formed:

Scientific Research Applications

Aluminum oxalate monohydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of aluminum oxalate monohydrate involves its ability to form coordination complexes with various metal ions. The oxalate anions act as bidentate ligands, coordinating with metal cations to form stable complexes. This property is utilized in various applications, including catalysis and materials synthesis. The molecular targets and pathways involved depend on the specific application and the metal ions present .

Comparison with Similar Compounds

    Calcium Oxalate Monohydrate: Similar in structure but contains calcium instead of aluminum.

    Ammonium Oxalate Monohydrate: Contains ammonium cations and is used in analytical chemistry.

    Iron(III) Oxalate: Contains iron and is used in photochemical reactions.

Uniqueness: Aluminum oxalate monohydrate is unique due to its specific coordination properties and its ability to form stable complexes with a variety of metal ions. This makes it particularly useful in the synthesis of metal-organic frameworks and as a precursor for aluminum-based catalysts .

Properties

IUPAC Name

dialuminum;oxalate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Al.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOZOPCPLSFWSW-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Al+3].[Al+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Al2O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6058-43-1
Record name Aluminum oxalate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006058431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALUMINUM OXALATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z8DGR61KO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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